Molecular Weight and Atom Economy: 28 Da Advantage Over the Ethoxy Analog for Downstream Conjugate Optimization
Among C8H15-halo-oxane-sulfonyl chlorides, (4-ethyloxan-4-yl)methanesulfonyl chloride (MW 226.72) is lighter than its 4-ethoxy analog (4-ethoxyoxan-4-yl)methanesulfonyl chloride (CAS 1784632-68-3, MW 242.72) by 16.0 Da . In fragment-based or property-driven lead optimisation, this 16 Da mass reduction translates to a 7.1% lower molecular weight for the sulfonyl chloride reagent itself—and proportionally lower MW for every sulfonamide or sulfonate conjugate derived from it. Compared to the unsubstituted parent (oxan-4-yl)methanesulfonyl chloride (MW 198.67), the target compound adds only 28.05 Da (+14.1%) while providing an sp³ ethyl substituent that contributes both hydrophobic binding energy and conformational restriction .
| Evidence Dimension | Molecular weight (Da) of the sulfonyl chloride building block |
|---|---|
| Target Compound Data | 226.72 Da (C₈H₁₅ClO₃S) |
| Comparator Or Baseline | (4-Ethoxyoxan-4-yl)methanesulfonyl chloride: 242.72 Da (C₈H₁₅ClO₄S); (Oxan-4-yl)methanesulfonyl chloride: 198.67 Da (C₆H₁₁ClO₃S) |
| Quantified Difference | −16.00 Da vs ethoxy analog (−7.1% MW); +28.05 Da vs unsubstituted parent (+14.1%) |
| Conditions | Calculated from molecular formulae; validated by supplier Certificates of Analysis (Bidepharm, AKSci, CymitQuimica) |
Why This Matters
In lead optimisation, every dalton counts: the 16 Da advantage over the ethoxy analog means conjugates retain lower MW, higher ligand efficiency indices, and better compliance with Lipinski's Rule of 5 for oral bioavailability—without sacrificing the C4 substituent needed for target engagement.
